molecular formula C12H15NO B1305916 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 461033-80-7

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B1305916
M. Wt: 189.25 g/mol
InChI Key: OOQCMWBRBGSKQX-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO . It’s also known as 4-(1-Pyrrolidino)benzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde consists of a five-membered pyrrolidine ring attached to a benzaldehyde group . The pyrrolidine ring contributes to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde has a molecular weight of 189.26 . It is an oil at room temperature . Its density is approximately 1.100 g/cm3 .

Scientific Research Applications

    Pharmaceutical Research

    • Summary of Application : “3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde” is an important intermediate for small molecule anticancer drugs . It is also used in the synthesis of selective androgen receptor modulators (SARMs) .

    Drug Discovery

    • Summary of Application : The pyrrolidine ring, which is a part of “3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • Results or Outcomes : The specific results or outcomes were not detailed in the sources. However, the use of the pyrrolidine ring as a scaffold has led to the discovery of numerous biologically active compounds .

properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQCMWBRBGSKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389772
Record name 3-methyl-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

CAS RN

461033-80-7
Record name 3-methyl-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are overexpressed in various tumor types including prostate cancer and considered a potential target for therapeutic intervention. 4-(Diethylamino)…
Number of citations: 6 pubs.acs.org

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